

An In-depth Technical Guide to 2-(Pyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyridin-4-YL)acetonitrile

Cat. No.: B076164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

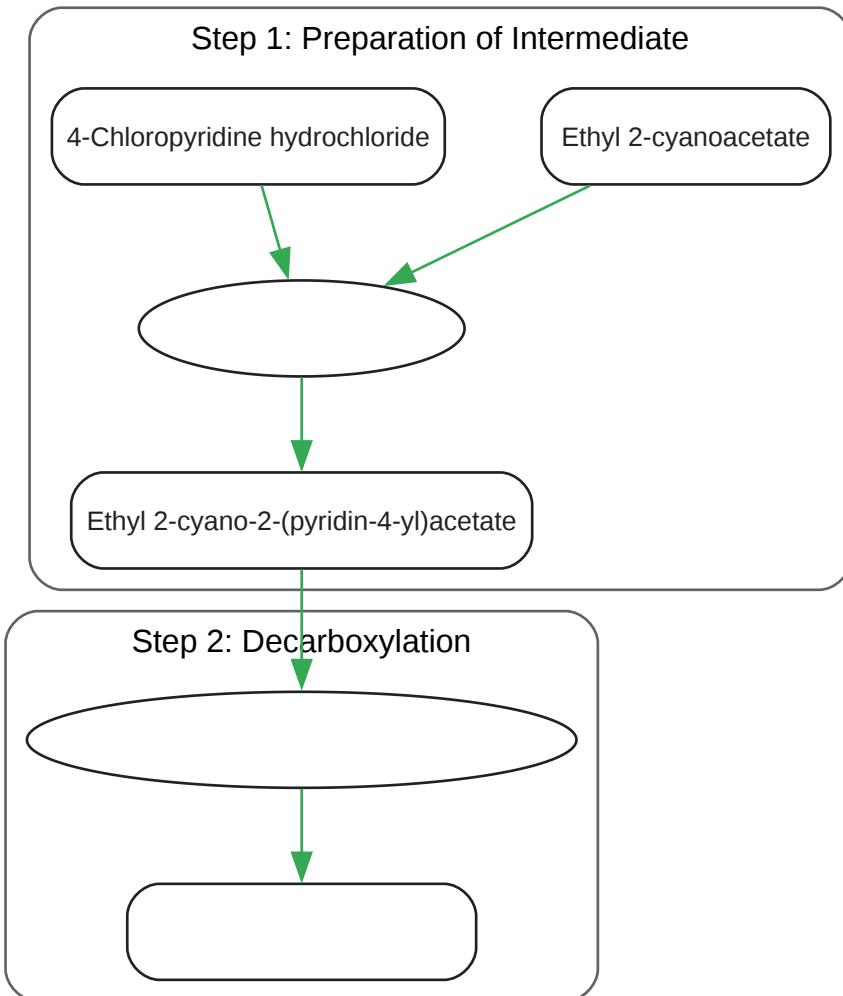
Abstract

2-(Pyridin-4-YL)acetonitrile, a versatile pyridine derivative, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key chemical transformations. While a definitive single-crystal X-ray structure analysis of **2-(Pyridin-4-YL)acetonitrile** is not publicly available in crystallographic databases, this document consolidates the existing knowledge to support its application in research and development.

Introduction

2-(Pyridin-4-YL)acetonitrile, also known as 4-pyridylacetonitrile, is an organic compound featuring a pyridine ring substituted at the 4-position with an acetonitrile group. The presence of the reactive methylene group and the cyano moiety, combined with the characteristics of the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules. Its derivatives have been explored for their potential as inhibitors of various enzymes and as components in the development of novel therapeutic agents.

Physicochemical Properties


A summary of the key physicochemical properties of **2-(Pyridin-4-YL)acetonitrile** is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂	[1]
Molecular Weight	118.14 g/mol	[1]
CAS Number	13121-99-8	[1]
Appearance	White to brown powder/crystal	TCI Chemicals
Melting Point	52-53 °C	ChemBK
Boiling Point	89-91 °C at 0.1 Torr	ChemBK
Solubility	Slightly soluble in water	Guidechem
pKa (Predicted)	4.49 ± 0.10	Guidechem

Synthesis of 2-(Pyridin-4-YL)acetonitrile

A common and efficient method for the preparation of **2-(Pyridin-4-YL)acetonitrile** involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate.[\[2\]](#) The general workflow for this synthesis is depicted in the diagram below.

Synthesis Workflow for 2-(Pyridin-4-YL)acetonitrile

[Click to download full resolution via product page](#)

A flowchart illustrating the two-step synthesis of **2-(Pyridin-4-YL)acetonitrile**.

Experimental Protocol: Decarboxylation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate[2]

This protocol is based on a patented synthesis method and provides a high-yield route to the target compound.

Materials:

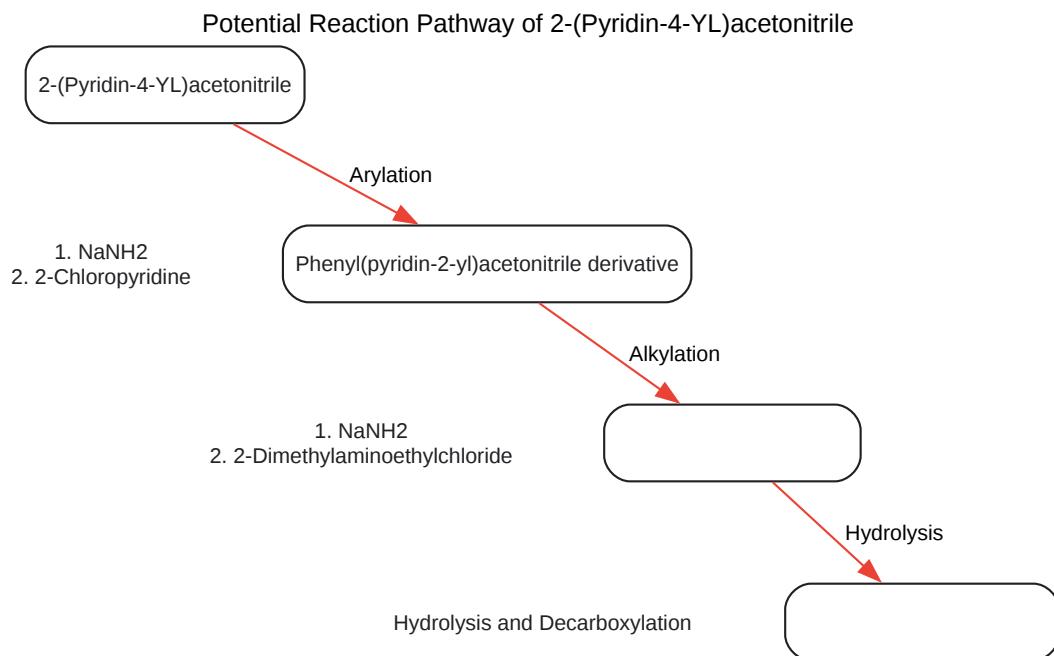
- Ethyl 2-cyano-2-(pyridin-4-yl)acetate
- Dimethyl sulfoxide (DMSO)
- Lithium chloride (LiCl)
- Water

Procedure:

- To a solution of 80 parts by mass of ethyl 2-cyano-2-(pyridin-4-yl)acetate in 250-300 parts by mass of dimethyl sulfoxide, add 17-27 parts by mass of lithium chloride.
- Heat the reaction mixture to 100-160 °C and maintain this temperature for 90-180 minutes. The reaction progress should be monitored by thin-layer chromatography.
- Upon completion of the reaction, pour the mixture into 280-350 parts by mass of water.
- A solid will precipitate out of the solution. Collect the solid by filtration.
- Dry the filter cake to obtain the final product, **2-(pyridin-4-yl)acetonitrile**, as a white solid.

Chemical Reactivity and Applications

The chemical reactivity of **2-(pyridin-4-yl)acetonitrile** is centered around the active methylene bridge and the nitrile group. It serves as a precursor for a variety of heterocyclic systems.


Acylation Reactions

The methylene protons of **2-(pyridin-4-yl)acetonitrile** are acidic and can be deprotonated by a suitable base, allowing for subsequent acylation reactions.

Synthesis of Chlorphenamine

A notable application of a related isomer, 2-pyridylacetonitrile, is in the synthesis of the antihistamine chlorphenamine. A similar synthetic strategy can be envisioned for the 4-pyridyl

isomer. The key steps involve the reaction with 2-chloropyridine followed by alkylation and subsequent hydrolysis and decarboxylation.

[Click to download full resolution via product page](#)

A diagram showing a potential synthetic application of **2-(Pyridin-4-YL)acetonitrile**.

Structural Information

As of the date of this document, a single-crystal X-ray diffraction study for **2-(Pyridin-4-YL)acetonitrile** has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal structure, including unit cell parameters, bond lengths, and angles, are not available.

For researchers requiring structural insights, computational modeling techniques such as Density Functional Theory (DFT) could be employed to predict the molecular geometry and

electronic properties of the molecule. Such studies would provide valuable theoretical data in the absence of experimental crystallographic information.

Conclusion

2-(Pyridin-4-YL)acetonitrile is a readily accessible and highly useful synthetic intermediate. This guide has summarized the key available technical information, including a reliable synthesis protocol and an overview of its chemical properties and reactivity. While the experimental crystal structure remains to be determined, the provided information serves as a valuable resource for scientists and professionals engaged in drug discovery and chemical research, facilitating the effective use of this compound in the synthesis of novel and potentially bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Pyridin-4-YL)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076164#crystal-structure-analysis-of-2-pyridin-4-yl-acetonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com